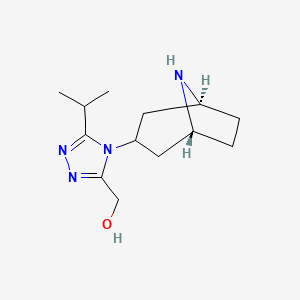
Maraviroc metabolite H1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV. The modification in its structure, particularly the inclusion of the difluorocyclohexane moiety, imparts distinct properties that make it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the difluorocyclohexane ring: This is typically achieved through a series of fluorination reactions.
Amidation: The difluorocyclohexane ring is then coupled with a phenylpropylamine derivative through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
High-performance liquid chromatography (HPLC): For purification and quality control.
化学反応の分析
Types of Reactions
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the difluorocyclohexane ring or the amide group.
Substitution: The phenyl ring and the difluorocyclohexane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives with altered biological activities.
科学的研究の応用
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties and potential therapeutic applications beyond HIV treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. The compound is known to:
Bind to chemokine receptors: Particularly CCR5, which is crucial for its antiviral activity.
Inhibit viral entry: By blocking the interaction between the virus and the host cell receptors, preventing infection.
類似化合物との比較
Similar Compounds
Maraviroc: The parent compound, primarily used in HIV treatment.
Other CCR5 antagonists: Such as Vicriviroc and Aplaviroc, which share similar mechanisms of action.
Uniqueness
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc stands out due to:
Enhanced stability: The difluorocyclohexane moiety provides greater chemical stability.
Improved binding affinity: The structural modifications enhance its binding to CCR5, potentially increasing its efficacy.
特性
分子式 |
C13H22N4O |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
[4-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-5-propan-2-yl-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3/t9-,10+,11? |
InChIキー |
LPYSKZZVODVGAC-ZACCUICWSA-N |
異性体SMILES |
CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)CO |
正規SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


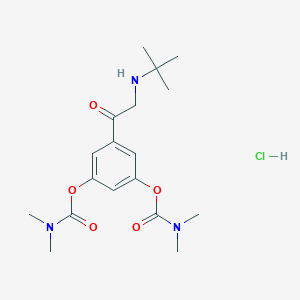
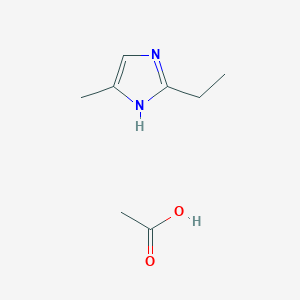
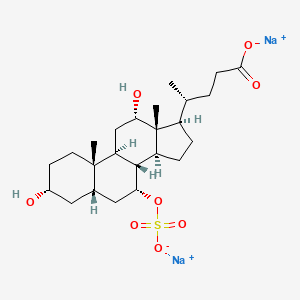
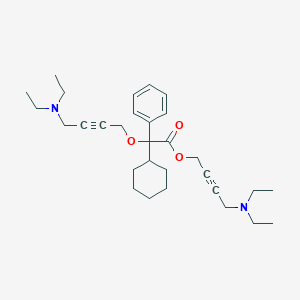
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
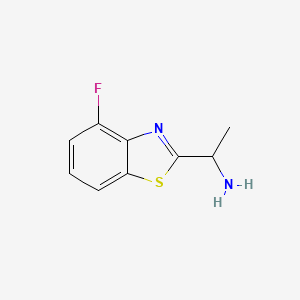
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
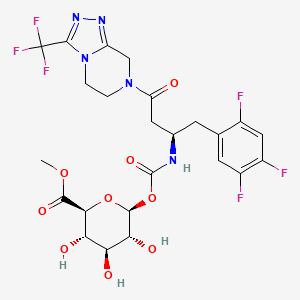
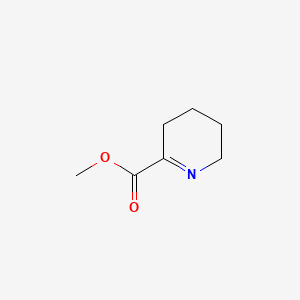
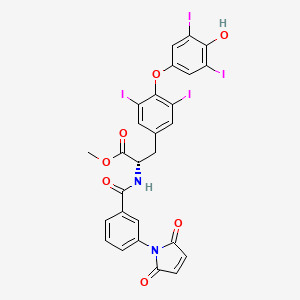
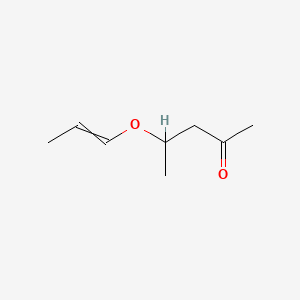
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

